molecular formula C8H9ClF3NO B2625139 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride CAS No. 1820747-49-6

2-Methoxy-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2625139
CAS No.: 1820747-49-6
M. Wt: 227.61
InChI Key: QSWSKISZUDWTLZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8F3NO·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group, forming 2-methoxy-4-aminobenzene.

    Trifluoromethylation: The amino group is then substituted with a trifluoromethyl group using a suitable trifluoromethylating agent under specific conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts like palladium (Pd) and specific ligands to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar structure but lacks the methoxy group.

    2-Methoxyaniline: Similar structure but lacks the trifluoromethyl group.

    4-Aminobenzotrifluoride: Similar structure but lacks the methoxy group.

Uniqueness

2-Methoxy-4-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-13-7-4-5(8(9,10)11)2-3-6(7)12;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWSKISZUDWTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820747-49-6
Record name 2-methoxy-4-(trifluoromethyl)aniline hydrochloride
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